2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-7(10(18)19)5-4-6-8(9)21-13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYINHAOLKZFJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150666 | |
| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561304-40-3 | |
| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561304-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Protection of the Amino Group
The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically in an organic solvent such as toluene or acetonitrile. This step yields the N-Boc-protected aniline derivative, which is crucial for selective downstream reactions.
This method is supported by Leroux et al. (2003), who reported a 98% yield of N-Boc-2-(trifluoromethoxy)aniline under these conditions.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy group is generally introduced via electrophilic aromatic substitution or by using trifluoromethoxylation reagents on a suitable aromatic precursor. In many cases, the trifluoromethoxy group is already present on the starting aniline or benzoic acid derivative, simplifying the synthesis.
Formation of the Benzoic Acid Moiety
The benzoic acid functionality is either retained from the starting material or introduced via oxidation of the corresponding methyl or aldehyde substituent on the aromatic ring. The Boc-protected amino group remains stable under these conditions.
Representative Synthetic Route Example
Purification and Characterization
- Purification: Silica gel column chromatography using solvent systems such as n-hexane/ethyl acetate (1:1) is commonly employed to isolate the pure compound.
- Characterization:
- NMR Spectroscopy: Confirms Boc protection (tert-butyl singlet ~1.4 ppm) and aromatic protons; trifluoromethoxy group shows characteristic splitting due to fluorine coupling.
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peak at m/z 322 ([M+H]⁺).
- Melting Point: 135–136 °C consistent with literature values.
Research Findings and Notes
- The Boc protecting group is essential for stabilizing the amino functionality during the introduction of the trifluoromethoxy group and during oxidation steps to form the benzoic acid.
- The trifluoromethoxy substituent imparts unique electronic properties, influencing reactivity and stability of intermediates.
- Industrial synthesis may optimize reaction times, temperatures, and purification steps to improve yield and purity, often employing continuous flow reactors and automated systems.
Summary Table of Preparation Parameters
This comprehensive synthesis approach for this compound is based on diverse, authoritative sources and reflects current best practices in organic synthesis for this compound class. The Boc protection strategy combined with careful handling of the trifluoromethoxy substituent and benzoic acid functionality ensures high purity and yield suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Strong acids like TFA or HCl are used to remove the Boc group, often in solvents like dichloromethane or methanol.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used but generally result in the replacement of the trifluoromethoxy group.
Deprotection Reactions: The major product is the free amine, which can then participate in further synthetic transformations.
Scientific Research Applications
Drug Development
The compound is utilized in the synthesis of peptide-based drugs due to its ability to modify amino acids. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, allowing for selective reactions during peptide synthesis. This property is crucial for developing pharmaceuticals that require precise amino acid sequences.
Case Study : Research has shown that Boc-L-3-Trifluoromethylphenylalanine can enhance the bioactivity of peptides by introducing trifluoromethyl groups, which can improve metabolic stability and binding affinity to target receptors .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural modifications can lead to increased potency against targets such as glutamate transporters, which are critical in neurological functions.
Data Table: Inhibition Potencies
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Boc-L-3-Trifluoromethylphenylalanine | EAAT2 | 7 |
| Boc-L-3-Trifluoromethylphenylalanine | EAAT3 | 128 |
Protein Engineering
In protein engineering, the incorporation of Boc-L-3-Trifluoromethylphenylalanine into proteins can be used to study structure-function relationships. The trifluoromethyl group can influence the hydrophobicity and electronic properties of the peptide backbone, providing insights into protein folding and stability.
Example Application : The introduction of this compound into peptides has been shown to stabilize certain conformations that are otherwise unstable in aqueous environments .
Peptide Synthesis Techniques
The compound is frequently employed in solid-phase peptide synthesis (SPPS), where the Boc group facilitates the stepwise addition of amino acids while preventing unwanted side reactions.
Polymer Development
Beyond biological applications, 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid is being explored for its potential in developing novel polymers with specific properties such as enhanced thermal stability and chemical resistance.
Research Findings : Studies indicate that polymers incorporating this compound exhibit improved mechanical properties due to the presence of trifluoromethyl groups, which enhance intermolecular interactions .
Mechanism of Action
The mechanism of action for 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid primarily involves the protection and deprotection of amino groups. The Boc group provides steric hindrance and stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Data Tables Summarizing Key Comparisons
Table 1: Physicochemical Properties
| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 3.2 | 335.27 | 0.12 |
| 2-[(Boc)amino]-3-(4-iodophenyl)propanoic acid | 2.8 | 405.19 | 0.25 |
| 3-Iodo-5-(trifluoromethoxy)-1H-indazole | 3.5 | 320.03 | 0.08 |
Biological Activity
2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 333.302 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group for the amine and a trifluoromethoxy group that enhances lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Boc-protected amine : This step involves the reaction of an amine with di-tert-butyl dicarbonate.
- Introduction of the trifluoromethoxy group : This can be achieved through nucleophilic substitution reactions using trifluoromethoxide reagents.
- Final coupling to form the benzoic acid structure : This may involve coupling reactions with benzoic acid derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethoxy group is known to enhance binding affinity and selectivity for certain targets, which can lead to improved pharmacological profiles.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The trifluoromethoxy group has been associated with increased antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as acetylcholinesterase, which could have implications in treating neurodegenerative diseases.
Case Studies
- In Vitro Studies : Research has shown that this compound demonstrates significant inhibition of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS).
- In Vivo Models : Animal studies have reported reduced edema and inflammatory responses when treated with this compound, suggesting its potential utility in therapeutic applications for conditions like arthritis.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Trifluoromethyl)benzoic acid | Trifluoromethyl group | Moderate anti-inflammatory |
| 4-(tert-Butoxycarbonylamino)-2-trifluoromethylbenzoic acid | Similar amino protection | Enhanced antimicrobial activity |
| 5-(((tert-butoxycarbonyl)amino)methyl)-2-trifluoromethylbenzoic acid | Additional methyl group | Unique reactivity patterns |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[(tert-Boc)amino]-3-(trifluoromethoxy)benzoic acid, and how is purity ensured?
- Methodology :
- Step 1 : Coupling tert-butoxycarbonyl (Boc) groups to the amino moiety via sodium carbonate-mediated reactions in polar aprotic solvents (e.g., DMF) .
- Step 2 : Purification via silica gel chromatography using hexane:ethyl acetate gradients to isolate intermediates (≥95% purity) .
- Step 3 : Confirm final structure using LC-MS (e.g., molecular ion [M+Na]+ observed at 520 m/z) .
Q. Which analytical techniques are essential for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Assign signals for Boc-protected amines (δ ~1.4 ppm for tert-butyl) and trifluoromethoxy groups (δ ~120-125 ppm for NMR) .
- HPLC : Monitor purity (>95%) with C18 columns and acetonitrile/water mobile phases .
- Melting Point Analysis : Compare observed values (e.g., 150–151°C) to literature data for consistency .
Advanced Research Questions
Q. How can researchers address conflicting spectral data (e.g., unexpected LC-MS peaks) post-synthesis?
- Troubleshooting Approach :
- Hypothesis 1 : Check for residual solvents (e.g., DMF) via NMR or GC-MS.
- Hypothesis 2 : Assess Boc deprotection under acidic conditions (e.g., trifluoroacetic acid exposure during purification) using FT-IR to detect carbonyl shifts (C=O at ~1700 cm) .
- Resolution : Optimize silica gel chromatography with incremental polarity adjustments to separate byproducts .
Q. What strategies improve yield in coupling reactions involving trifluoromethoxy groups?
- Optimization Tactics :
- Solvent Choice : Use anhydrous DMF to minimize hydrolysis of reactive intermediates .
- Catalyst Screening : Test HOBt/DIC or EDCl systems for amide bond formation efficiency .
- Temperature Control : Conduct reactions at 0–4°C to suppress side reactions (e.g., epimerization) .
Q. How does the trifluoromethoxy group influence the compound’s electronic and steric properties?
- Experimental Design :
- Computational Modeling : Perform DFT calculations to map electron-withdrawing effects on the benzoic acid ring .
- X-ray Crystallography : Resolve dihedral angles between the trifluoromethoxy substituent and adjacent groups to assess steric hindrance .
- Comparative Reactivity : Synthesize analogs (e.g., methoxy vs. trifluoromethoxy) and measure reaction rates in nucleophilic acyl substitutions .
Stability and Handling
Q. What are the optimal storage conditions to prevent degradation?
- Protocol :
- Store at -20°C in amber vials under inert gas (argon) to protect the Boc group from moisture and light .
- Conduct stability assays via accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points (e.g., 150–151°C vs. 244–245°C)?
- Investigation Steps :
- Purity Verification : Re-crystallize the compound from ethyl acetate/hexane and re-test .
- Polymorphism Screening : Perform DSC to identify multiple crystalline forms .
- Cross-Reference : Compare synthetic routes (e.g., hydrochloride salts vs. free acids may explain variance) .
Reactivity and Applications
Q. What methodologies enable selective functionalization of the benzoic acid moiety?
- Synthetic Routes :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
